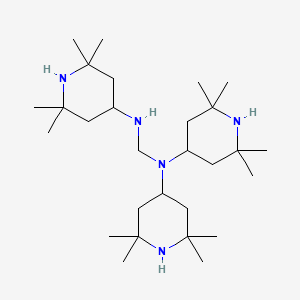
N,N',N'-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine is a chemical compound known for its unique structure and properties. It belongs to the class of hindered amine light stabilizers (HALS), which are widely used to protect polymers from degradation caused by light exposure. The compound’s structure includes three 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a central methanediamine core, providing it with exceptional stability and effectiveness in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ylamine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine is often carried out using continuous-flow processes. These processes involve the use of micro fixed-bed reactors, where the starting materials are mixed and reacted in the presence of a catalyst, such as platinum on carbon (Pt/C). The continuous-flow process offers advantages such as improved reaction rates, higher yields, and better control over product purity .
化学反応の分析
Types of Reactions
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals, which are stable and useful in various applications.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and reaction times, to achieve the desired products.
Major Products
The major products formed from these reactions include nitroxide radicals, amine derivatives, and substituted piperidine compounds. These products have various applications in fields such as polymer stabilization, organic synthesis, and material science.
科学的研究の応用
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a stabilizer in polymer chemistry to prevent degradation caused by light exposure. It is also used as a reagent in organic synthesis to form new compounds with unique properties.
Biology: In biological research, the compound is used as a probe to study oxidative stress and free radical processes. Its stable nitroxide radicals are valuable tools for investigating cellular mechanisms.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine involves its ability to scavenge free radicals and inhibit oxidative degradation processes. The compound’s nitroxide radicals interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing damage to polymers and other materials. This stabilizing effect is achieved through the formation of stable nitroxide radicals, which act as antioxidants and protect against light-induced degradation .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to various hindered amine light stabilizers, known for its strong base properties.
N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Another hindered amine light stabilizer with similar applications in polymer stabilization.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in the synthesis of polymers with enhanced stability and durability
Uniqueness
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine stands out due to its unique structure, which provides enhanced stability and effectiveness compared to other similar compounds. Its ability to form stable nitroxide radicals and its versatility in various applications make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C28H57N5 |
|---|---|
分子量 |
463.8 g/mol |
IUPAC名 |
N,N',N'-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine |
InChI |
InChI=1S/C28H57N5/c1-23(2)13-20(14-24(3,4)30-23)29-19-33(21-15-25(5,6)31-26(7,8)16-21)22-17-27(9,10)32-28(11,12)18-22/h20-22,29-32H,13-19H2,1-12H3 |
InChIキー |
GACPEGRKBIMSQN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)NCN(C2CC(NC(C2)(C)C)(C)C)C3CC(NC(C3)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N,N-dimethyl-N-(4-nitrobenzyl)ethanaminium](/img/structure/B15007187.png)
![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![3-(3-Bromophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B15007205.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B15007213.png)
![1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B15007218.png)
![(1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol](/img/structure/B15007224.png)
![N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}-4-fluorobenzamide](/img/structure/B15007241.png)
![N-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B15007244.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B15007247.png)
![1,3-dimethyl-8-(piperidin-1-yl)-7-{3-[(2E)-pyrrolidin-2-ylideneamino]propyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007250.png)

![4-hydroxy-1-phenyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B15007273.png)
![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]](/img/structure/B15007281.png)
